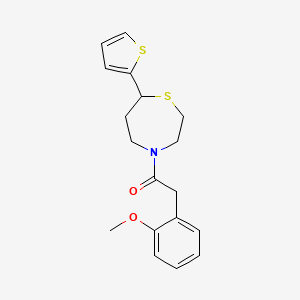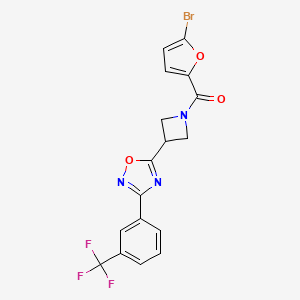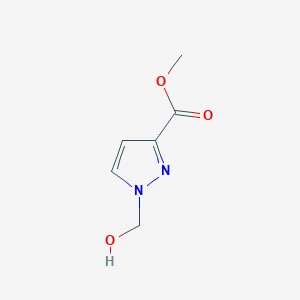
1-(7-(thiophène-2-yl)-1,4-thiazépan-4-yl)-2-(2-méthoxyphényl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that belongs to the class of thiazepanes. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is not yet fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and depression. It may also have an effect on the serotonergic and dopaminergic systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can reduce anxiety and depression-like behavior in animal models. It has also been found to have an effect on the levels of neurotransmitters such as serotonin and dopamine in the brain. These effects suggest that the compound may have potential therapeutic applications in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone in lab experiments is its potential as a novel anxiolytic and antidepressant agent. Its effects on neurotransmitter levels in the brain make it a promising candidate for further study. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its effects on other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the compound could be further modified to improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves the reaction of 2-methoxybenzoyl chloride with 7-amino-1,4-thiazepane-4-thiol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
- Potentiel anticancéreux: Les chercheurs ont exploré son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber des enzymes ou des voies spécifiques impliquées dans la croissance tumorale .
- Troubles neurologiques: Les caractéristiques structurales du composé suggèrent qu'il pourrait interagir avec les récepteurs des neurotransmetteurs, ce qui en fait un candidat pour le développement de médicaments neurologiques .
- Bloc de construction: Les chimistes l'utilisent comme bloc de construction dans la synthèse de molécules plus complexes. Son cycle thiazépane et ses substituants aromatiques offrent une réactivité diversifiée .
- Matériaux fonctionnels: La structure unique du composé peut contribuer à la conception de matériaux fonctionnels, tels que des capteurs, des polymères conducteurs ou des commutateurs moléculaires .
- Recherche sur les pesticides: L'investigation de ses propriétés pesticides pourrait conduire au développement d'insecticides ou d'herbicides écologiques .
- Synthèse d'odorants: Les groupes aromatiques du composé le rendent intéressant pour la création de nouveaux odorants ou parfums .
Chimie médicinale et développement de médicaments
Synthèse organique et catalyse
Science des matériaux et nanotechnologie
Produits agrochimiques et lutte antiparasitaire
Industrie des arômes et des parfums
Chimie de coordination et complexes métalliques
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-15-6-3-2-5-14(15)13-18(20)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h2-7,11,17H,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRNNORASSIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride](/img/structure/B2442061.png)
![2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2442064.png)



![Methyl 1-adamantyl{[(butylamino)carbonyl]amino}acetate](/img/structure/B2442070.png)
![(6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2442071.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2442073.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2442074.png)


![N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2442082.png)
